molecular formula C10H7BrN2O2S B8375827 5-[(3-Bromo-4-hydroxyphenyl)methylene]-2-thioxo-4-imidazolidinone

5-[(3-Bromo-4-hydroxyphenyl)methylene]-2-thioxo-4-imidazolidinone

Cat. No. B8375827
M. Wt: 299.15 g/mol
InChI Key: JYCSJLSBGQOMIG-UHFFFAOYSA-N
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Patent
US05208250

Procedure details

Prepared according to the procedure described in Example 1 using 3-bromo-4-hydroxybenzaldehyde (3.1 g, 15 mmoles), 2-thiohydantoin (1.7 g, 15 mmoles), sodium acetate (4.5 g, 55 mmoles), and acetic acid (35 ml), to afford the pure product (3.4 g), mp 262° C. (dec).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[OH:10])[CH:5]=O.[NH:11]1[CH2:17][C:15](=[O:16])[NH:14][C:12]1=[S:13].C([O-])(=O)C.[Na+]>C(O)(=O)C>[Br:1][C:2]1[CH:3]=[C:4]([CH:5]=[C:17]2[NH:11][C:12](=[S:13])[NH:14][C:15]2=[O:16])[CH:7]=[CH:8][C:9]=1[OH:10] |f:2.3|

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=CC1O
Step Two
Name
Quantity
1.7 g
Type
reactant
Smiles
N1C(=S)NC(=O)C1
Step Three
Name
Quantity
4.5 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1O)C=C1C(NC(N1)=S)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: CALCULATEDPERCENTYIELD 75.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.